molecular formula C12H8F2O2 B6231686 3-(difluoromethyl)naphthalene-1-carboxylic acid CAS No. 1261661-05-5

3-(difluoromethyl)naphthalene-1-carboxylic acid

Cat. No.: B6231686
CAS No.: 1261661-05-5
M. Wt: 222.2
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Description

3-(Difluoromethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H8F2O2 It is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)naphthalene-1-carboxylic acid typically involves the introduction of the difluoromethyl group onto the naphthalene ring followed by carboxylation. One common method involves the use of difluoromethylation reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the direct fluorination of a naphthalene derivative followed by carboxylation. This can be achieved using electrophilic fluorinating agents like Selectfluor in the presence of a catalyst. The carboxylation step can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation. Additionally, scalable methods such as catalytic fluorination and carboxylation using environmentally benign reagents are preferred to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)naphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluoromethyl ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or amines. Reagents like sodium azide or alkyl halides are typically used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Difluoromethyl ketones or aldehydes.

    Reduction: Difluoromethyl alcohols or aldehydes.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(difluoromethyl)naphthalene-1-carboxylic acid serves as a building block for the preparation of more complex molecules

Biology and Medicine

The compound is investigated for its potential use in drug discovery and development. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents. Therefore, derivatives of this compound are explored for their activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile precursor for the production of high-value products.

Mechanism of Action

The mechanism by which 3-(difluoromethyl)naphthalene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the difluoromethyl group can interact with enzymes and receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. The overall effect is a modulation of the target’s function, which can lead to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)naphthalene-1-carboxylic acid
  • 3-(Chloromethyl)naphthalene-1-carboxylic acid
  • 3-(Bromomethyl)naphthalene-1-carboxylic acid

Uniqueness

Compared to its analogs, 3-(difluoromethyl)naphthalene-1-carboxylic acid offers a balance between reactivity and stability. The difluoromethyl group provides unique electronic properties that can enhance the compound’s performance in various applications. Unlike the trifluoromethyl analog, it is less electron-withdrawing, which can be advantageous in certain chemical reactions. Additionally, the difluoromethyl group is more stable than the chloromethyl or bromomethyl groups, reducing the risk of unwanted side reactions.

Properties

CAS No.

1261661-05-5

Molecular Formula

C12H8F2O2

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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